CHEMBL2057376

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

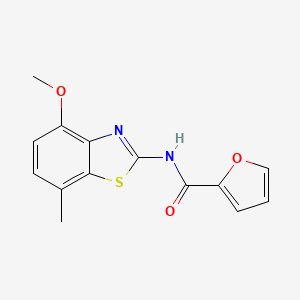

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of benzo[d]thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-methoxy-7-methylbenzo[d]thiazole-2-amine with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent such as ethanol or water at elevated temperatures (50-60°C) for a few hours .

Analyse Chemischer Reaktionen

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Wirkmechanismus

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of the muscarinic 4 (M4) receptor, the compound enhances the receptor’s response to its natural ligand, acetylcholine. This modulation leads to increased receptor activity and subsequent physiological effects . The compound’s interaction with the receptor involves binding to an allosteric site, distinct from the orthosteric site where acetylcholine binds, resulting in a conformational change that enhances receptor function .

Vergleich Mit ähnlichen Verbindungen

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide: This compound also acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor but differs in its chemical structure and specific binding properties.

4-methylbenzo[d]thiazol-2-amine: This compound is a precursor in the synthesis of various benzo[d]thiazole derivatives and has been studied for its biological activities.

Benzo[d]thiazole-2-thiol: Known for its antimicrobial and antifungal properties, this compound is structurally similar but has different functional groups that confer distinct chemical and biological properties.

Biologische Aktivität

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₄H₁₂N₂O₃S. It features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds containing benzothiazole structures often exhibit biological activities through various mechanisms:

- Antiproliferative Activity : Benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The presence of substituents like methoxy or methyl groups can enhance this activity by increasing lipophilicity and improving binding to biological targets.

- Enzyme Inhibition : Some studies suggest that the compound may act as a reversible inhibitor of specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL). This inhibition can lead to increased levels of endocannabinoids, which have antiproliferative effects on cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide:

| Study | Cell Line | IC₅₀ (µM) | Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 31.5 | Antiproliferative | MAGL inhibition |

| Study 2 | OVCAR-3 (ovarian cancer) | 43.9 | Antiproliferative | Endocannabinoid pathway modulation |

| Study 3 | COV318 (ovarian cancer) | 19.9 | Antiproliferative | Enzyme inhibition |

Case Study 1: Anticancer Activity

A study investigated the effects of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide on MDA-MB-231 and OVCAR-3 cell lines. The results demonstrated significant inhibition of cell growth with IC₅₀ values indicating potent antiproliferative activity. The mechanism was linked to the compound's ability to inhibit MAGL, leading to altered endocannabinoid levels that promote apoptosis in cancer cells .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and MAGL. Molecular docking studies revealed that the compound fits well within the enzyme's active site, suggesting a competitive inhibition mechanism. This interaction was further supported by pre-incubation assays that confirmed the reversible nature of the inhibition .

Eigenschaften

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZCIOXZASSUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.